2,2-Bis(sulfanylmethyl)propane-1,3-dithiol
Overview
Description
2,2-Bis(sulfanylmethyl)propane-1,3-dithiol is an organic compound with the molecular formula C5H12S4. It is also known by other names such as tetrathiopentaerythrit and pentaerythrityltetrathiol. This compound is characterized by the presence of four thiol groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(sulfanylmethyl)propane-1,3-dithiol typically starts from commercially available 2,2-bis(hydroxymethyl)propane-1,3-diol. One common synthetic route involves the conversion of the diol to the corresponding thiol compound through a series of reactions . For instance, the diol can be reacted with thiocyanate to form intermediate compounds, which are then further processed to yield the final dithiol product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,2-Bis(sulfanylmethyl)propane-1,3-dithiol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The thiol groups in the compound are particularly reactive and can participate in the formation of disulfides through oxidation .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like dithiothreitol. Reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions yield disulfides, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
2,2-Bis(sulfanylmethyl)propane-1,3-dithiol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry . In biology, it serves as a reducing agent and a protective group for thiol-containing biomolecules . Industrially, it is used in the production of polymers and as a stabilizer for various materials .
Mechanism of Action
The mechanism of action of 2,2-Bis(sulfanylmethyl)propane-1,3-dithiol involves its thiol groups, which can form strong bonds with metals and other thiol-containing compounds. This interaction is crucial in its role as a ligand and a reducing agent . The molecular targets and pathways involved include metal ions and thiol-disulfide exchange reactions .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2,2-Bis(sulfanylmethyl)propane-1,3-dithiol include other thiol-containing molecules such as 1,2-ethanedithiol and 1,3-propanedithiol . These compounds share similar reactivity due to the presence of thiol groups.
Uniqueness: What sets this compound apart from other similar compounds is its unique structure with four thiol groups, which enhances its reactivity and versatility in various applications . This makes it particularly valuable in fields requiring strong reducing agents and complex ligand structures .
Properties
IUPAC Name |
2,2-bis(sulfanylmethyl)propane-1,3-dithiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12S4/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZVWTOVHGKLOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS)(CS)CS)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90281144 | |
Record name | 2,2-bis(sulfanylmethyl)propane-1,3-dithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90281144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4720-60-9 | |
Record name | NSC20523 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20523 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-bis(sulfanylmethyl)propane-1,3-dithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90281144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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